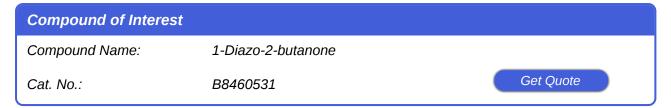


An In-depth Technical Guide to 1-Diazo-2butanone

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IUPAC Name: 1-diazobutan-2-one

This technical guide provides a comprehensive overview of **1-diazo-2-butanone**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the synthesis, chemical properties, and key reactions of this compound, supported by experimental data and procedural outlines.

Physicochemical Properties

While specific experimental data for the physical properties of **1-diazo-2-butanone** are not readily available in the cited literature, computed properties provide valuable estimates.



Property	Value
Molecular Formula	C ₄ H ₆ N ₂ O
Molecular Weight	98.10 g/mol [1]
Exact Mass	98.048012819 Da[1]
XLogP3-AA (Lipophilicity)	0.4[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	2[1]
Topological Polar Surface Area	19.1 Ų[1]
Complexity	113[1]
CAS Number	6831-84-1[1]

Synthesis of 1-Diazo-2-butanone

The synthesis of α -diazo ketones like **1-diazo-2-butanone** is primarily achieved through two established methodologies: the acylation of diazomethane and the Regitz diazo transfer reaction.[2][3][4]

Acylation of Diazomethane (Arndt-Eistert Synthesis)

This classical method involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with diazomethane.[4][5] For the synthesis of **1-diazo-2-butanone**, the starting material would be propanoyl chloride.

Reaction Scheme:

Figure 1: Synthesis of **1-diazo-2-butanone** via the Arndt-Eistert reaction.

Experimental Protocol (General Procedure):

A solution of propanoyl chloride in an anhydrous, inert solvent such as diethyl ether is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (typically 2 equivalents or more).



[4] The reaction mixture is stirred at low temperature until the reaction is complete. Excess diazomethane is often quenched by the careful addition of a weak acid like acetic acid.[5] The resulting **1-diazo-2-butanone** can then be isolated and purified, often by chromatography. It is crucial to use an excess of diazomethane to avoid the formation of the corresponding chloroketone byproduct.[4]

Caution: Diazomethane is a toxic and potentially explosive gas. All manipulations should be performed in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.[6]

Regitz Diazo Transfer Reaction

The Regitz diazo transfer reaction provides an alternative route to α -diazo ketones, particularly for substrates where the acylation of diazomethane is problematic.[2][3][7] This method involves the reaction of a compound with an active methylene group with a sulfonyl azide, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base.[2][7]

For a simple ketone like 2-butanone, direct diazo transfer to its enolate is generally not efficient. [2][3] Therefore, a two-step "deformylative" or "detrifluoroacetylative" diazo transfer strategy is employed.[2][3][7] This involves the initial formation of a β -dicarbonyl compound, which is more acidic and readily undergoes diazo transfer.

Reaction Workflow:

Figure 2: Workflow for the Regitz diazo transfer synthesis of **1-diazo-2-butanone**.

Experimental Protocol (General Procedure for Detrifluoroacetylative Diazo Transfer):

- Enolate Formation: 2-Butanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.[3]
- Acylation: The enolate solution is then reacted with an acylating agent, such as trifluoroethyl trifluoroacetate (TFETFA), to form the α -trifluoroacetyl derivative of 2-butanone.[3]



- Diazo Transfer: The resulting β-dicarbonyl compound is then subjected to a diazo transfer agent, such as tosyl azide or methanesulfonyl azide, in the presence of a base like triethylamine.[2][3] The use of methanesulfonyl azide is often preferred as the byproducts are easily removed by an aqueous workup.[2]
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-diazo-2-butanone.[3]

Chemical Properties and Key Reactions

1-Diazo-2-butanone is a valuable synthetic intermediate due to the reactivity of the diazo group. It serves as a precursor to carbenes or carbenoids upon loss of nitrogen gas, which can be initiated thermally, photochemically, or through transition metal catalysis.

Wolff Rearrangement

One of the most significant reactions of α -diazo ketones is the Wolff rearrangement.[2][3] This reaction involves the conversion of the α -diazo ketone into a ketene intermediate with the extrusion of dinitrogen and a 1,2-rearrangement. The resulting ketene is highly reactive and can be trapped by various nucleophiles.[2]

Reaction Mechanism:

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